2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid
2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid
A selective group III mGlu receptor antagonist (apparent Kd values are 5.1 and 488 μM for group III and group II mGlu receptors respectively; IC50 > 1 mM for group I, NMDA, AMPA and kainate receptors).
Brand Name:
Vulcanchem
CAS No.:
339526-74-8
VCID:
VC0004348
InChI:
InChI=1S/C10H14NO5P/c1-6-5-7(10(2,11)9(12)13)3-4-8(6)17(14,15)16/h3-5H,11H2,1-2H3,(H,12,13)(H2,14,15,16)
SMILES:
CC1=C(C=CC(=C1)C(C)(C(=O)O)N)P(=O)(O)O
Molecular Formula:
C10H14NO5P
Molecular Weight:
259.2 g/mol
2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid
CAS No.: 339526-74-8
Inhibitors
VCID: VC0004348
Molecular Formula: C10H14NO5P
Molecular Weight: 259.2 g/mol
CAS No. | 339526-74-8 |
---|---|
Product Name | 2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid |
Molecular Formula | C10H14NO5P |
Molecular Weight | 259.2 g/mol |
IUPAC Name | 2-amino-2-(3-methyl-4-phosphonophenyl)propanoic acid |
Standard InChI | InChI=1S/C10H14NO5P/c1-6-5-7(10(2,11)9(12)13)3-4-8(6)17(14,15)16/h3-5H,11H2,1-2H3,(H,12,13)(H2,14,15,16) |
Standard InChIKey | LLEOLNUKLKCAFG-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)C(C)(C(=O)O)N)P(=O)(O)O |
Canonical SMILES | CC1=C(C=CC(=C1)C(C)(C(=O)O)N)P(=O)(O)O |
Description | A selective group III mGlu receptor antagonist (apparent Kd values are 5.1 and 488 μM for group III and group II mGlu receptors respectively; IC50 > 1 mM for group I, NMDA, AMPA and kainate receptors). |
Synonyms | α-Methyl-3-methyl-4-phosphonophenylglycine |
PubChem Compound | 5022489 |
Last Modified | Nov 11 2021 |
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